3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine

Lipophilicity Membrane permeability Drug-likeness

Generic 4-aminopyrazole building blocks fail to deliver the precise lipophilicity and conformational flexibility required for rigorous CNS-focused kinase or GPCR SAR campaigns. This 5-propoxy-4-aminopyrazole offers a quantifiably differentiated scaffold. - XLogP3 1.6 places it within the optimal CNS drug-likeness window (1-4), unlike the des-propoxy analog (XLogP3 0.4) which may exhibit inadequate passive BBB penetration. - 4 rotatable bonds and TPSA 53.1 Ų provide sufficient conformational flexibility for induced-fit binding without exceeding CNS permeability thresholds. - Procurement of this compound alongside its 1,3-dimethyl matched molecular pair (CAS 1153370-37-6, ΔMW +14.03) enables direct LipE calculation to guide lead optimization.

Molecular Formula C9H17N3O
Molecular Weight 183.25 g/mol
Cat. No. B13626437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methyl-5-propoxy-1h-pyrazol-4-amine
Molecular FormulaC9H17N3O
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCCOC1=C(C(=NN1C)CC)N
InChIInChI=1S/C9H17N3O/c1-4-6-13-9-8(10)7(5-2)11-12(9)3/h4-6,10H2,1-3H3
InChIKeyJBQWMEGAAQZJAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine – A Differentiated 4-Aminopyrazole Building Block with Quantifiable Physicochemical Advantages Over Des-Alkoxy and Regioisomeric Analogs


3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine (CAS 1479352-48-1, MF C₉H₁₇N₃O, MW 183.25 g/mol) is a trisubstituted 4-aminopyrazole (4AP) scaffold featuring a 3-ethyl, 1-methyl, and 5-propoxy substitution pattern [1]. The compound belongs to the aminopyrazole class, which has been extensively reviewed for its privileged status in medicinal chemistry targeting kinases, COX enzymes, and antimicrobial pathways [2]. Unlike unsubstituted or mono-substituted 4APs that exhibit limited anti-inflammatory and anticancer activity relative to their 3AP and 5AP isomers [2], this compound's unique 5-alkoxy-4-amino substitution pattern provides a differentiated physicochemical profile with quantifiable advantages in lipophilicity, polar surface area, and conformational flexibility compared to its closest commercially available analogs, making it a strategically distinct choice for structure-activity relationship (SAR) exploration and lead optimization campaigns [1].

Why 3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine Cannot Be Replaced by Generic 4-Aminopyrazole Analogs – Quantifiable Structural Differentiation Drives Selection Decisions


Generic substitution among 4-aminopyrazole building blocks is indefensible in rigorous SAR campaigns because even single-substituent alterations produce quantifiable shifts in lipophilicity (ΔXLogP3 ≥ 0.1–1.2), polar surface area (ΔTPSA ≥ 9.3 Ų), and rotatable bond count (ΔRotBonds ≥ 1–3) that directly impact membrane permeability, target binding entropy, and metabolic clearance [1][2]. The review by Lusardi et al. (2023) explicitly notes that 4AP biological activity is highly dependent on the nature of peripheral substituents, with N-substitution alone capable of abolishing antioxidant properties observed in N-unsubstituted analogs [2]. Consequently, replacing 3-ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine with its des-propoxy analog (CAS 1007541-11-8) eliminates a calculated +1.2 XLogP3 unit contribution from the 5-propoxy group, while using the regioisomer 1-ethyl-3-methyl-5-propoxy-1H-pyrazol-4-amine (CAS 1488729-95-8) alters the spatial orientation of the ethyl/methyl substituents—subtle changes that can critically affect kinase selectivity profiles as demonstrated in aminopyrazole JNK3 inhibitor SAR studies [3]. These are not interchangeable compounds; procurement decisions must be driven by the specific substitution pattern required for the intended SAR hypothesis.

3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine – Quantitative Differentiation Evidence vs. Closest Analogs for Procurement Decision-Making


Lipophilicity (XLogP3) Advantage Over the Des-Propoxy Analog – A +1.2 Log Unit Increase for Enhanced Membrane Permeability Potential

The 5-propoxy substituent in 3-ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine contributes a calculated XLogP3 increase of +1.2 log units relative to its des-propoxy analog 3-ethyl-1-methyl-1H-pyrazol-4-amine (CAS 1007541-11-8), shifting from 0.4 to 1.6 [1]. This places the target compound within the optimal lipophilicity range (XLogP3 1–3) associated with favorable oral absorption and membrane permeability according to Lipinski's rule-of-five framework, whereas the des-propoxy analog at XLogP3 0.4 falls below the generally preferred lower bound for passive membrane diffusion [2]. An independent computational source (Chemscene) reports a comparable calculated LogP of 1.3535 for the target compound, corroborating the PubChem-derived value .

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Rotatable Bond Differentiation vs. Des-Propoxy Analog – Increased Molecular Recognition Surface and Conformational Flexibility

The 5-propoxy group in the target compound contributes an additional 9.3 Ų of topological polar surface area (TPSA 53.1 Ų vs. 43.8 Ų) and 3 additional rotatable bonds (RotBond 4 vs. 1) compared to the des-propoxy analog 3-ethyl-1-methyl-1H-pyrazol-4-amine [1][2]. The TPSA increase from 43.8 to 53.1 Ų reflects the added ether oxygen of the propoxy group, providing an additional hydrogen bond acceptor site that can engage in polar interactions with target protein residues. The rotatable bond increase from 1 to 4 introduces conformational flexibility that may enable induced-fit binding to protein pockets inaccessible to the more rigid des-propoxy scaffold [3]. Importantly, both values remain well within drug-like space (TPSA < 140 Ų, RotBonds < 10), indicating that the added functionality does not compromise drug-likeness [3].

Molecular recognition Conformational entropy Target binding

Regioisomeric Differentiation: 3-Ethyl-1-methyl vs. 1-Ethyl-3-methyl Substitution Produces Distinct Lipophilicity and Potential Kinase Selectivity Profiles

The target compound (3-ethyl, 1-methyl) and its regioisomer (1-ethyl, 3-methyl; CAS 1488729-95-8) share identical molecular formula (C₉H₁₇N₃O) and molecular weight (183.25 g/mol) but exhibit a measurable XLogP3 difference of +0.1 units (1.6 vs. 1.5) [1]. While this difference appears small, the positional swap of ethyl and methyl groups on the pyrazole ring alters the electronic environment of the 4-amino group and the steric presentation of substituents to biological targets. In aminopyrazole-based kinase inhibitors, analogous N1 vs. C3 alkyl substitution changes have been shown to produce >10-fold differences in kinase isoform selectivity; Zheng et al. (2014) demonstrated that N-alkyl substitution on aminopyrazoles could alter JNK3 vs. p38 selectivity by orders of magnitude [2]. The target compound's 3-ethyl substitution places the bulkier alkyl group adjacent to the 4-amino pharmacophore, potentially offering a distinct steric and electronic profile for kinase hinge-binding interactions compared to the regioisomer where ethyl is at N1.

Regioisomerism Kinase selectivity Substituent positioning

Alkyl Chain Optimization at Position 3: Ethyl vs. Methyl Differentiation From the 1,3-Dimethyl Analog Provides a Distinct Lipophilicity Increment for SAR Libraries

Replacement of the 3-methyl group in 1,3-dimethyl-5-propoxy-1H-pyrazol-4-amine (CAS 1153370-37-6) with a 3-ethyl group in the target compound increases molecular weight by 14.03 g/mol (169.22 → 183.25) and XLogP3 by +0.4 units (1.2 → 1.6) [1]. This ΔXLogP3 of +0.4 represents a controlled lipophilicity increment without altering the hydrogen bond donor/acceptor count (HBD=1, HBA=3 for both) or TPSA (53.1 Ų for both), making it an ideal matched-pair comparison for assessing the impact of 3-alkyl chain length on target potency while controlling for other physicochemical parameters [2]. The target compound adds one rotatable bond relative to the dimethyl analog (RotBond 4 vs. 3), which may contribute to differential entropic effects upon target binding [1].

SAR exploration Alkyl chain optimization Lipophilic efficiency

Purity Benchmarking: Consistent ≥97% Purity Across Multiple Independent Suppliers With Full QC Documentation Ensures Reproducible SAR Results

3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine is commercially available from multiple independent suppliers with consistent minimum purity specifications: 97% (AKSci) , 98% (Chemscene, CymitQuimica/Fluorochem, Leyan) . This multi-supplier availability with high and consistent purity contrasts with several of its closest analogs, such as the regioisomer 1-ethyl-3-methyl-5-propoxy-1H-pyrazol-4-amine, which has more limited commercial availability. The target compound is stocked and shipped with full quality assurance documentation (Certificate of Analysis available upon request from AKSci) , and is classified as non-hazardous material for transport , stored sealed in dry conditions at 2–8°C . The lack of an MDL number across suppliers indicates this is a relatively recent entry into commercial catalogs, yet the multi-vendor sourcing mitigates single-supplier dependency risk.

Purity specification Quality assurance Reproducibility

Class-Level 4-Aminopyrazole SAR Context: 5-Alkoxy Substitution Pattern is Under-Explored Relative to 3AP and 5AP Isomers, Offering Novel Chemical Space for IP Generation

The comprehensive aminopyrazole review by Lusardi et al. (2023) reveals that 4-aminopyrazoles (4APs) have received significantly less medicinal chemistry attention than their 3AP and 5AP counterparts, with the authors noting that '4AP compounds showed reduced anti-inflammatory and anticancer activity in comparison with their 3AP and 5AP isomers but attracted some attention as anticonvulsants, colouring, and antioxidant agents' [1]. Critically, the review also notes that 'SAR considerations are difficult to define' for 4APs due to the diversity of biological properties reported [1]. This relative under-exploration of 4AP chemical space, combined with the target compound's specific 5-propoxy substitution pattern—which is not represented among the key 4AP exemplars (compounds 12–15) discussed in the review—positions 3-ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine as a structurally novel entry point for generating proprietary SAR data. The 5-alkoxy-4-amino substitution pattern is distinct from the more common 5-aryl or 5-alkylamino substitutions prevalent in the 4AP literature [1].

Chemical novelty Intellectual property 4-Aminopyrazole SAR

3-Ethyl-1-methyl-5-propoxy-1H-pyrazol-4-amine – Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Matched Molecular Pair Analysis of 3-Alkyl Chain Length Using the Target Compound vs. 1,3-Dimethyl-5-propoxy Analog

The target compound and its 1,3-dimethyl analog (CAS 1153370-37-6) form a controlled matched molecular pair differing only by a single methylene group at position 3 (ΔMW +14.03, ΔXLogP3 +0.4, TPSA identical at 53.1 Ų) [1]. This pair enables precise calculation of LipE (lipophilic efficiency) for any kinase target: LipE = pIC₅₀ − XLogP3. Procure both compounds in parallel, screen against the kinase panel of interest, and quantify the potency gain per unit increase in lipophilicity. This approach is directly aligned with the aminopyrazole JNK3 inhibitor optimization strategies reported by Zheng et al. (2014), where systematic alkyl substitution SAR was critical for achieving isoform selectivity [2].

Cell Permeability Optimization: Leveraging the +1.2 XLogP3 Advantage Over the Des-Propoxy Analog for CNS-Targeted Probe Design

The target compound's XLogP3 of 1.6 places it within the optimal range for CNS drug-likeness (typically XLogP3 1–4), while the des-propoxy analog at XLogP3 0.4 falls below this range and may exhibit inadequate passive blood-brain barrier penetration [1]. For neuroscience targets—particularly given that 4-aminopyrazoles have documented anticonvulsant activity as reviewed by Lusardi et al. (2023) [2]—the target compound provides a more favorable lipophilicity starting point. The 4-rotatable-bond scaffold also offers sufficient conformational flexibility for induced-fit binding to CNS targets without exceeding the rotatable bond count threshold (≤8) associated with acceptable CNS permeability [3].

Proprietary SAR Library Construction: Exploiting the Under-Explored 5-Alkoxy-4-Aminopyrazole Chemical Space for Novel IP Generation

The review by Lusardi et al. (2023) demonstrates that 4-aminopyrazoles remain significantly less explored than 3AP and 5AP isomers, and 5-alkoxy-substituted 4APs are virtually absent from the key exemplar compounds discussed [1]. The target compound, with its unique 5-propoxy substitution adjacent to the 4-amino pharmacophore, provides a structurally novel scaffold for constructing proprietary compound libraries. Its commercial availability from multiple suppliers at ≥97% purity [2][3] enables rapid parallel synthesis of amide, sulfonamide, or urea derivatives at the 4-amino position without the need for in-house core synthesis, accelerating the timeline from library design to biological screening while preserving the novelty of the chemical space explored.

Regioisomer-Controlled Kinase Selectivity Profiling: Head-to-Head Comparison of 3-Ethyl-1-methyl vs. 1-Ethyl-3-methyl Substitution Patterns

The target compound (3-ethyl, 1-methyl) and its regioisomer 1-ethyl-3-methyl-5-propoxy-1H-pyrazol-4-amine (CAS 1488729-95-8) share identical molecular formula and mass but differ in the spatial positioning of alkyl substituents, with a measurable XLogP3 difference of +0.1 (1.6 vs. 1.5) [1]. In aminopyrazole kinase inhibitor programs, analogous N1 vs. C3 substitution changes have produced >10-fold differences in kinase isoform selectivity [2]. Procurement of both regioisomers for parallel screening against a kinase selectivity panel (e.g., DiscoverX scanMAX or similar) would generate paired selectivity data that directly quantifies the impact of substituent positioning on kinome-wide selectivity, providing SAR insights unobtainable from either compound alone.

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